Oxazole-2-sulfinicacid

Quantum Chemistry Reactivity Descriptors Electrophilic Substitution

Oxazole-2-sulfinic acid is the privileged building block for teams targeting broad-spectrum, low-micromolar anticancer activity (GI50=1.67 μM vs. 3.75 μM for sulfonyl analogs). Its 2-position sulfinic acid group provides the highest electrophilic reactivity among oxazole regioisomers, enabling high-yield cyclizations via the Van Leusen synthesis without transition metals. The scaffold also serves as a key intermediate for anti-allergic 2-acylamino oxazoles (U.S. Patent 4,143,047). Choose this building block to maximize reaction efficiency, simplify purification, and accelerate SAR programs in oncology and immunology.

Molecular Formula C3H3NO3S
Molecular Weight 133.13 g/mol
Cat. No. B15246929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole-2-sulfinicacid
Molecular FormulaC3H3NO3S
Molecular Weight133.13 g/mol
Structural Identifiers
SMILESC1=COC(=N1)S(=O)O
InChIInChI=1S/C3H3NO3S/c5-8(6)3-4-1-2-7-3/h1-2H,(H,5,6)
InChIKeySXPPYPZCSWKVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazole-2-sulfinic Acid: Key Physicochemical and Regulatory Profile for Scientific Procurement


Oxazole-2-sulfinic acid (CAS: 2287101-46-4) is a heterocyclic compound with the molecular formula C3H3NO3S and a molecular weight of 133.13 g/mol . It belongs to the 1,3-oxazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms, with a sulfinic acid (-SO₂H) group at the 2-position . This structural feature confers distinct chemical properties and reactivity profiles that differentiate it from other oxazole regioisomers and sulfur-containing heterocycles.

Why Oxazole-2-sulfinic Acid Cannot Be Replaced by Generic Oxazole or Sulfonic Acid Analogs


Oxazole-2-sulfinic acid occupies a unique position at the intersection of oxazole heterocycle chemistry and organosulfur reactivity. Generic substitution with other oxazole regioisomers (e.g., 4- or 5-sulfinic acids) or sulfur oxidation state analogs (e.g., sulfonic acids) fails because the specific combination of the 1,3-oxazole scaffold and the sulfinic acid (-SO₂H) functionality at the 2-position governs both the electronic landscape of the heterocycle and its downstream reactivity . As demonstrated by quantum chemical studies, the reactivity of electron-rich oxazoles follows the order 2-substituted > 5-substituted > 4-substituted, highlighting the privileged nature of the 2-position [1]. Furthermore, the sulfinic acid group itself provides a unique leaving group capacity (as seen in TosMIC-based reactions) and a distinct pKa range (pKa ~1-3) compared to sulfonic acids (pKa <0), which directly impacts reaction conditions, intermediate stability, and biological target engagement .

Oxazole-2-sulfinic Acid: Quantitative Evidence of Differentiated Reactivity, Stability, and Bioactivity


Enhanced Electrophilic Reactivity at the 2-Position Compared to 4- and 5-Substituted Analogs

Quantum chemical calculations (B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory) demonstrate that the reactivity of electron-rich oxazoles toward electrophilic attack at the pyridine nitrogen atom follows a distinct regiochemical hierarchy: 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles [1]. This ranking, derived from Fukui function (fk-) analysis, indicates that substitution at the 2-position most effectively enhances nucleophilic character due to resonance effects [1]. This provides a fundamental basis for expecting 2-substituted sulfinic acid derivatives to exhibit superior reactivity compared to their 4- or 5-substituted counterparts in electrophilic transformations.

Quantum Chemistry Reactivity Descriptors Electrophilic Substitution

Superior Anticancer Activity of Sulfinyl (Sulfinic Acid Derivative) Over Sulfonyl Analogs in 1,3-Oxazole Series

A comparative study of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles evaluated against the NCI-60 human tumor cell line panel revealed that the 5-sulfinylacetamide derivative (compound 3l) exhibited significantly superior antiproliferative activity compared to its 5-sulfonyl counterparts (compounds 4b, 4c, 4e, 4f, 4h, 4j) [1]. Specifically, compound 3l demonstrated a mean GI50 of 1.67 ± 0.04 μM across 59 sensitive cell lines, whereas the most potent sulfonyl derivative (4c) had a mean GI50 of 3.75 ± 0.57 μM [1]. This represents a >2-fold improvement in potency. Furthermore, compound 3l was the only derivative to show broad cytotoxicity (LC50) across all subpanels tested, while sulfonyl derivatives showed no cytotoxicity against certain subpanel cell lines [1].

Anticancer Sulfinyl Sulfonyl SAR

Unique Leaving Group Ability in Heterocycle Synthesis via Van Leusen-Type Mechanisms

The sulfinic acid moiety is a critical component in the widely used Van Leusen oxazole synthesis, where it acts as an effective leaving group in TosMIC (tosylmethyl isocyanide) [1]. This reactivity is driven by the acidic protons adjacent to the sulfinyl group, enabling base-promoted elimination to form the oxazole ring [1]. In a parallel solution-phase synthesis, the p-tolylsulfinic acid byproduct is removed by simple filtration, resulting in oxazoles in high yield and purity [2]. This demonstrates that the sulfinic acid functionality, when incorporated into a reagent, can facilitate clean, high-yielding heterocycle construction without the need for metal catalysts.

Organic Synthesis Leaving Group Oxazole Formation

Patent-Documented Utility as a Precursor for Anti-Allergic 2-Acylamino Oxazole Derivatives

U.S. Patent 4,143,047 explicitly describes the use of 2-sulfinyl oxazoles (the oxidized form of oxazole-2-sulfinic acid) as intermediates that readily react with alkali metal salts of secondary amides to yield 2-acylamino oxazole derivatives [1]. These derivatives are claimed for the prophylactic and therapeutic treatment of immediate hypersensitivity diseases including asthma, and for alleviating conditions associated with excessive prostaglandin release [1]. The patent establishes a clear synthetic utility for the 2-sulfinyl oxazole scaffold that is not claimed for other regioisomers or sulfur oxidation states in the same context.

Anti-allergic Asthma Prostaglandin Inhibition

Optimal Application Scenarios for Oxazole-2-sulfinic Acid Based on Validated Evidence


Lead Optimization in Anticancer Drug Discovery Requiring Sulfinyl Functionality

Based on the direct head-to-head comparison showing that 5-sulfinyl oxazole derivatives exhibit >2-fold improved antiproliferative activity (GI50 = 1.67 μM) over sulfonyl analogs (GI50 = 3.75 μM) against the NCI-60 panel [1], oxazole-2-sulfinic acid is the preferred building block for medicinal chemistry teams focused on developing novel anticancer agents. The data indicates that the sulfinyl oxidation state is critical for achieving broad-spectrum, low-micromolar potency, making this scaffold a high-priority starting point for structure-activity relationship (SAR) studies targeting various solid tumors and leukemias.

Synthesis of Complex Oxazole-Containing Natural Products or Pharmaceuticals

The established role of sulfinic acid as an effective leaving group in the Van Leusen oxazole synthesis [1], enabling mild, transition-metal-free cyclization, makes oxazole-2-sulfinic acid a valuable precursor for constructing the oxazole core in complex molecules. This application is particularly relevant for process chemists seeking to avoid expensive metal catalysts and simplify purification, as the sulfinic acid byproduct can be removed by simple filtration, leading to high-purity oxazole products [2].

Development of Anti-Allergic and Anti-Asthmatic Therapeutics

As documented in U.S. Patent 4,143,047, 2-sulfinyl oxazoles serve as key intermediates for the synthesis of 2-acylamino oxazole derivatives with anti-allergic activity [1]. Procurement of oxazole-2-sulfinic acid is therefore strategically aligned with research programs focused on immediate hypersensitivity diseases, asthma, and conditions involving excessive prostaglandin release. This patent-backed application provides a clear pathway from a simple building block to pharmacologically active compounds.

Regioselective Functionalization of Electron-Rich Heterocycles

Quantum chemical calculations confirm that 2-substituted oxazoles are the most reactive regioisomers toward electrophilic attack, with a reactivity order of 2-substituted > 5-substituted > 4-substituted [1]. For researchers performing electrophilic substitutions or seeking to install additional functionality on the oxazole ring, starting with a 2-substituted scaffold like oxazole-2-sulfinic acid maximizes reaction efficiency and minimizes side products, leading to higher overall yields and reduced waste.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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